3,6-Dibromo-1H-indazole-4-carbonitrile
Overview
Description
“3,6-Dibromo-1H-indazole-4-carbonitrile” is a chemical compound with the molecular formula C8H3Br2N3 . It has a molecular weight of 300.94 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H, (H,11,12) .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 300.94 g/mol. The compound’s InChI code is 1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H, (H,11,12) .
Scientific Research Applications
Synthesis and Chemical Properties
Grieco Condensation for Indazole Derivatives Synthesis : Indazole regioisomers, including those structurally related to 3,6-Dibromo-1H-indazole-4-carbonitrile, have been synthesized using a Grieco condensation approach. This process involves the reaction of indazole regioisomers with formaldehyde and various olefins in the presence of GdCl(3) as a catalyst. This method allows for the efficient synthesis of pyrimidine fused indazole derivatives with potential antimicrobial activities (Yakaiah et al., 2008).
Highly Functionalized Nitrogen-based Heterocycles Synthesis : Utilizing transition-metal-catalyzed decomposition of electron-deficient (annulated) 1,2,3-triazoles, including compounds structurally similar to this compound, enables the synthesis of highly functionalized nitrogen-based heterocycles. These processes involve various synthetic transformations, offering a versatile approach to creating novel compounds for further research and application development (Anbarasan et al., 2014).
Biological Activities
Antimicrobial Activity of Pyrimidine Fused Indazole Derivatives : Research into the antimicrobial properties of synthesized indazole derivatives, such as those produced through Grieco condensation, has shown significant activity against various species of Gram-positive and Gram-negative bacteria. These findings indicate the potential for indazole derivatives in antimicrobial applications (Yakaiah et al., 2008).
Materials Science Applications
Electrophosphorescence in Organic Light-Emitting Diodes (OLEDs) : Indazole derivatives have been investigated for their application in OLEDs, particularly as host materials for blue phosphorescent organic light-emitting diodes. The incorporation of indazole units with specific functional groups, including cyano groups, has shown to improve device efficiencies and stability, indicating their potential in the development of advanced OLED technologies (Deng et al., 2013).
Future Directions
The future directions for “3,6-Dibromo-1H-indazole-4-carbonitrile” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the wide range of pharmacological activities exhibited by indazole derivatives , there may be potential for “this compound” in medicinal chemistry.
Properties
IUPAC Name |
3,6-dibromo-2H-indazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2N3/c9-5-1-4(3-11)7-6(2-5)12-13-8(7)10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQRVLQAWVCMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646806 | |
Record name | 3,6-Dibromo-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-67-5 | |
Record name | 3,6-Dibromo-1H-indazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromo-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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